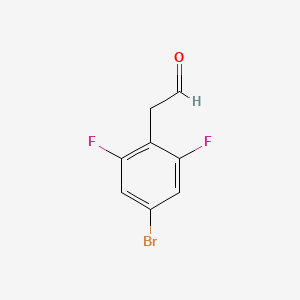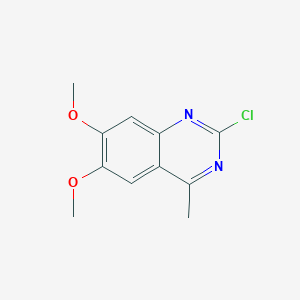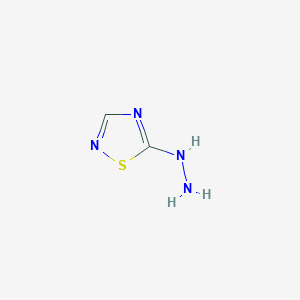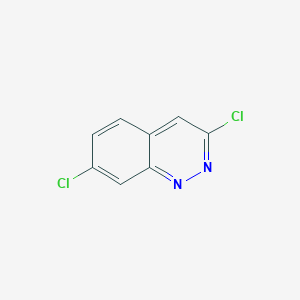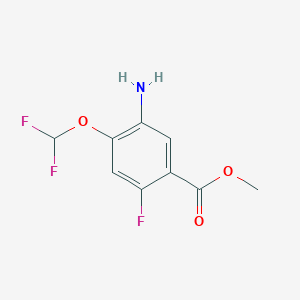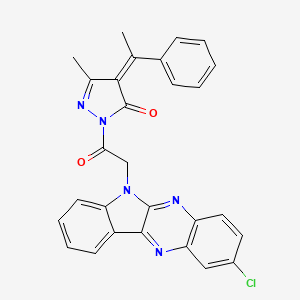
D-Tyrosine,2-iodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Tyrosine,2-iodo-: is an iodinated derivative of the amino acid tyrosine. This compound is characterized by the substitution of a hydrogen atom in the phenolic ring of tyrosine with an iodine atom at the second position. Iodinated tyrosines are significant in various biochemical processes, particularly in the synthesis of thyroid hormones.
准备方法
Synthetic Routes and Reaction Conditions:
Iodination of D-Tyrosine:
Industrial Production Methods:
Batch Process: In industrial settings, the iodination of D-Tyrosine can be carried out in large reactors where the reagents are added sequentially. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Continuous Process: For large-scale production, a continuous flow process may be employed where D-Tyrosine and iodine are continuously fed into a reactor, and the product is continuously removed.
化学反应分析
Types of Reactions:
Oxidation: D-Tyrosine,2-iodo- can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of quinones.
Reduction: The compound can be reduced back to D-Tyrosine using reducing agents like sodium borohydride (NaBH₄).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: D-Tyrosine.
Substitution: Azido-tyrosine or thiourea derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: D-Tyrosine,2-iodo- is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Protein Labeling: The compound is used in the labeling of proteins for various biochemical assays, aiding in the study of protein structure and function.
Medicine:
Thyroid Hormone Research: As an iodinated tyrosine derivative, it is significant in the study of thyroid hormone synthesis and metabolism.
Industry:
Radiopharmaceuticals: D-Tyrosine,2-iodo- can be used in the synthesis of radiolabeled compounds for diagnostic imaging and therapeutic applications.
作用机制
Molecular Targets and Pathways:
Thyroid Peroxidase: D-Tyrosine,2-iodo- acts as a substrate for thyroid peroxidase, an enzyme involved in the synthesis of thyroid hormones.
Iodination Pathway: The compound participates in the iodination pathway, where it is incorporated into thyroid hormones like thyroxine (T4) and triiodothyronine (T3).
相似化合物的比较
L-Tyrosine,2-iodo-: Similar in structure but differs in the stereochemistry of the amino acid.
Diiodotyrosine: Contains two iodine atoms on the phenolic ring, making it more heavily iodinated.
Monoiodotyrosine: Contains only one iodine atom, typically at the third position.
Uniqueness:
Stereochemistry: The D-configuration of D-Tyrosine,2-iodo- distinguishes it from its L-counterpart, affecting its interaction with enzymes and receptors.
Iodination Position: The specific iodination at the second position provides unique reactivity and biological activity compared to other iodinated tyrosines.
This detailed overview of D-Tyrosine,2-iodo- covers its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H10INO3 |
|---|---|
分子量 |
307.08 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(4-hydroxy-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m1/s1 |
InChI 键 |
BMBZSHPNHVPCNG-MRVPVSSYSA-N |
手性 SMILES |
C1=CC(=C(C=C1O)I)C[C@H](C(=O)O)N |
规范 SMILES |
C1=CC(=C(C=C1O)I)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(Naphthalen-2-ylmethyl)-[3,4'-bipyridin]-5-amine](/img/structure/B13129804.png)
![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B13129814.png)
![5-Amino-2-thioxo-2,3-dihydrooxazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13129817.png)
![6-Iodoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13129827.png)
